molecular formula C19H15Br B598075 2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene CAS No. 1198396-39-2

2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene

Cat. No.: B598075
CAS No.: 1198396-39-2
M. Wt: 323.233
InChI Key: MQAIWWRJGVSXKV-UHFFFAOYSA-N
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Description

Historical Context and Development

2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene (CAS 1198396-39-2) emerged as a specialized halogenated polycyclic aromatic hydrocarbon (HPAH) with applications in advanced materials and organic synthesis. Its development traces to the bromination of 11,11-dimethyl-11H-benzo[b]fluorene, a parent compound first synthesized through cyclization reactions of chalcone derivatives. Early studies highlighted its utility in constructing fluorescent dyes and organic light-emitting diode (OLED) materials, establishing it as a versatile intermediate. Recent advances in photochemical synthesis, such as the use of alkynylated chalcones under UV irradiation, have expanded access to benzo[b]fluorene scaffolds, further cementing its role in modern organic chemistry.

Key Developmental Milestones Reference
Bromination of dimethylbenzo[b]fluorene
Photochemical synthesis via alkynylated chalcones
Recognition as OLED intermediate

Position Within Halogenated Polycyclic Aromatic Compounds

This compound belongs to the brominated HPAHs, a class of pollutants and synthetic intermediates distinguished by their substituted aromatic frameworks. Halogenation enhances persistence and bioaccumulation compared to parent PAHs, though toxicity varies by substitution pattern. Among HPAHs, brominated derivatives like this compound exhibit distinct phototransformation pathways, including dehalogenation and oxidation, influenced by environmental factors such as humidity and temperature. Its structural similarity to chlorinated analogs enables comparative studies on reactivity and environmental impact.

Comparison of Halogenated PAHs Chlorinated Brominated
Phototransformation rate Slower Faster
Dominant transformation pathway Oxidation Dehalogenation
Environmental persistence Moderate High

Significance in Organic Chemistry Research

The compound’s bromine substituent enables diverse functionalization, making it indispensable in synthesizing optoelectronic materials and bioactive molecules. Key applications include:

  • OLED Materials : Bromination at the 2-position modulates electronic properties, enhancing charge transport in emissive layers.
  • Fluorescent Probes : Derivatives are employed in bioimaging due to tunable emission wavelengths.
  • Natural Product Analog Synthesis : Serves as a scaffold for alkaloid and terpene mimetics.
  • Radical-Mediated Reactions : Participates in cyclization processes under photochemical conditions.
Application Key Advantages Reference
OLED intermediates Tunable HOMO-LUMO gaps
Fluorescent dye synthesis High quantum yield
Natural product analogs Steric control via dimethyl groups

Properties

IUPAC Name

2-bromo-11,11-dimethylbenzo[b]fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br/c1-19(2)17-10-13-6-4-3-5-12(13)9-16(17)15-8-7-14(20)11-18(15)19/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAIWWRJGVSXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC3=CC=CC=C3C=C2C4=C1C=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 11,11-Dimethylbenzo[b]fluorene

The most straightforward method for synthesizing 2-bromo-11,11-dimethyl-11H-benzo[b]fluorene involves electrophilic aromatic substitution of the parent hydrocarbon. Bromine in acetic acid at room temperature selectively substitutes the 2-position of the benzo[b]fluorene framework due to the electron-donating effects of the dimethyl groups at position 11 . The reaction typically produces a mixture of 2-bromo and 2,11-dibromo derivatives, necessitating purification via column chromatography to isolate the monobrominated product .

Reaction Conditions

  • Substrate : 11,11-Dimethylbenzo[b]fluorene

  • Reagent : Bromine (Br₂) in glacial acetic acid

  • Temperature : 20–25°C (room temperature)

  • Yield : ~60–70% after purification

Mechanistic Insight
The dimethyl groups at position 11 stabilize the intermediate arenium ion during bromination, directing electrophilic attack to the para position (C2) of the aromatic ring. Steric hindrance from the methyl groups further prevents dibromination at C11 .

Multi-Step Synthesis via Zinc-Mediated Rearrangement

An alternative approach constructs the benzo[b]fluorene core before introducing the bromine substituent. A key precursor, 3,3’-dibromo-2,2’-spirobiindan-1,1’-dione , undergoes zinc-mediated rearrangement to yield 10-hydroxy-11H-benzo[b]fluoren-11-one, which is subsequently methylated and brominated .

Stepwise Procedure

  • Spirobiindan Synthesis : Dibenzylmalonic acid is cyclized to form the spirobiindan-dione framework.

  • Rearrangement : Treatment with activated zinc dust in refluxing toluene induces a ring-expansion reaction, producing the benzo[b]fluorenone derivative in 52% yield .

  • Methylation : The hydroxyl group at C10 is methylated using dimethyl sulfate or methyl iodide.

  • Bromination : Bromine in acetic acid introduces the bromine atom at C2, analogous to the direct method.

Advantages

  • Enables precise control over substituent positioning.

  • Higher regioselectivity compared to direct bromination .

Friedel-Crafts Cyclization Strategies

Friedel-Crafts acylation provides another route to the benzo[b]fluorene skeleton. For example, methyl 11H-benzo[b]fluorene-11-carboxylate undergoes cyclization with titanium tetrachloride (TiCl₄) to form the fused aromatic system, which is subsequently brominated .

Key Steps

  • Acylation : Fluorene derivatives are acylated using succinic anhydride or related electrophiles.

  • Cyclization : TiCl₄ catalyzes intramolecular Friedel-Crafts reactions, forming the benzo[b]fluorene core.

  • Bromination : Electrophilic bromination at C2 completes the synthesis.

Reaction Table

StepReagents/ConditionsYield (%)Reference
AcylationSuccinic anhydride, AlCl₃75
CyclizationTiCl₄, CH₂Cl₂, 0°C68
BrominationBr₂, acetic acid, 25°C65

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Direct Bromination : Highest atom economy but requires rigorous purification to separate mono- and dibrominated products .

  • Zinc-Mediated Route : Offers superior regiocontrol but involves multiple steps with moderate cumulative yields (~30–40%) .

  • Friedel-Crafts Approach : Versatile for introducing substituents but demands anhydrous conditions and specialized catalysts .

Industrial Considerations

  • Large-scale production favors direct bromination due to fewer synthetic steps and lower catalyst costs.

  • Chromatographic purification remains a bottleneck; alternative methods like crystallization are under investigation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]fluorene derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Benzo[a] vs. Benzo[b] Fluorenes

The benzo ring fusion position significantly impacts electronic and physical properties:

  • Benzo[a]fluorene (CAS: 238-84-6): The benzo group is fused to the 1,2-positions of the fluorene. It has a melting point of 189–190°C, water solubility of 0.045 mg/L, and log Kow (hydrophobicity) of 5.40 .
  • Benzo[b]fluorene (CAS: 243-17-4): The benzo group is fused to the 2,3-positions. While detailed data is scarce, its electronic structure is more conjugated than benzo[a]fluorene, enhancing charge transport in OLED applications .

Brominated Derivatives :

  • 9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene (CAS: 1198396-29-0): A positional isomer with bromine at the 9-position.
  • 2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene : The bromine at the 2-position and benzo[b] fusion enhance thermal stability (predicted boiling point: 445°C) and electron-blocking efficiency in OLEDs due to optimized molecular packing .
Substituted Fluorenes with Varying Functional Groups
Compound Name CAS Molecular Formula Key Properties/Applications Reference
2-Bromo-11,11-diphenyl-11H-benzo[b]fluorene 2364548-02-5 C₂₅H₁₇Br Higher steric bulk improves OLED durability
9,9-Dimethyl-9H-fluoren-2-ylamine 108714-73-4 C₁₅H₁₅N Amine group enables hole transport in OLEDs
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene 1198396-46-1 C₁₉H₁₅Br Benzo[c] fusion alters conjugation; limited data

Key Observations :

  • Steric Effects : 11,11-Dimethyl groups in benzo[b]fluorene derivatives reduce molecular aggregation, enhancing photoluminescence quantum yield compared to diphenyl or unsubstituted analogues .
  • Electronic Effects : Bromine at the 2-position (vs. 3- or 9-position) maximizes electron-withdrawing effects, lowering LUMO levels and improving electron-blocking efficiency .
Comparison of Physical Properties
Property This compound 9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene
Molecular Weight 323.23 g/mol 323.23 g/mol
Density 1.363 g/cm³ Not reported
Predicted Boiling Point 445°C Not reported
Log Kow (Estimated) ~5.5 (similar to benzo[b]fluorene) ~5.5 (similar to benzo[a]fluorene)
Key Application OLED EBLs Intermediate for charge transport materials
Reference

Biological Activity

Overview

2-Bromo-11,11-dimethyl-11H-benzofluorene (C19H15Br) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound, which features a bromine atom at the 2-position of the benzo[b]fluorene structure, is primarily studied for its applications in organic synthesis and materials science, including its role in organic light-emitting diodes (OLEDs) and organic semiconductors .

  • Molecular Formula : C19H15Br
  • Molecular Weight : 323.23 g/mol
  • CAS Number : 1198396-39-2
  • Appearance : White crystalline powder

The biological activity of 2-bromo-11,11-dimethyl-11H-benzofluorene is largely attributed to its interaction with various molecular targets within biological systems. The bromine substituent enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions that can modify biomolecules. This property is essential for its potential therapeutic applications, including antibacterial and anticancer activities .

Antibacterial Activity

Recent studies have indicated that halogenated PAHs, including 2-bromo-11,11-dimethyl-11H-benzofluorene, exhibit significant antibacterial properties. The presence of the bromine atom has been shown to enhance the compound's effectiveness against various bacterial strains. For instance, it has been reported that compounds with similar structures can outperform traditional antibiotics in inhibiting methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL .

CompoundMIC (μg/mL)Bacterial Strain
2-Bromo-11,11-dimethyl-11H-benzofluoreneTBDMRSA
Tetracycline1.0MRSA
Erythromycin1.5MRSA

Anticancer Activity

The anticancer potential of 2-bromo-11,11-dimethyl-11H-benzofluorene is also under investigation. Similar compounds have demonstrated the ability to modulate aryl hydrocarbon receptor (AhR) pathways, which are implicated in cancer cell proliferation and survival. Research has shown that certain substituted PAHs can act as agonists for AhR, leading to altered gene expression associated with tumorigenesis .

Case Studies

  • Antibacterial Efficacy : A study conducted on various halogenated PAHs found that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The study highlighted the importance of molecular structure in determining biological efficacy .
  • Aryl Hydrocarbon Receptor Activation : Another study explored the interaction of substituted PAHs with AhR in Atlantic cod models. The findings suggested that 2-bromo derivatives could significantly activate AhR pathways, which may contribute to both toxicological and therapeutic effects in aquatic organisms .

Q & A

Basic: What synthetic methodologies are commonly employed for 2-bromo-11,11-dimethyl-11H-benzo[b]fluorene, and how do reaction parameters influence product purity?

Methodological Answer:
The synthesis typically involves benzannulation of pre-functionalized fluorene derivatives. Key steps include:

  • Bromination : Electrophilic aromatic substitution (EAS) at the 2-position using Br₂ in the presence of Lewis acids (e.g., FeBr₃), with regioselectivity controlled by steric effects from the 11,11-dimethyl groups .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while excess bromine may lead to di-brominated byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the mono-brominated product .
  • Yield Challenges : Competing ring-opening reactions in acidic conditions require precise pH control (neutral to mildly acidic) to maintain >90% yield .

Basic: Which spectroscopic and crystallographic techniques are optimal for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the bromine-induced deshielding at C2 (δ ~7.8–8.2 ppm for aromatic protons) and confirm dimethyl groups (singlets at δ ~1.5 ppm) .
  • X-Ray Crystallography : Resolves steric hindrance from the 11,11-dimethyl groups, showing dihedral angles (~15–20°) between the benzo[b]fluorene core and bromine substituent .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (m/z ~330–332 for [M+H]⁺) and isotopic patterns characteristic of bromine .

Advanced: How can density functional theory (DFT) predict the electronic and steric effects of the bromine substituent in this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy in modeling halogenated aromatics . Basis sets like 6-311+G(d,p) capture bromine’s polarizability and core-electron effects .
  • Steric Maps : Computational steric maps (e.g., using SambVca) quantify the spatial occupancy of 11,11-dimethyl groups, explaining bromination regioselectivity .
  • Electronic Properties : HOMO-LUMO gaps (~3.5–4.0 eV) correlate with experimental UV-Vis spectra, while Mulliken charges at C2 predict reactivity in cross-coupling reactions .

Advanced: What strategies resolve discrepancies in reported thermal stability data for halogenated benzofluorenes?

Methodological Answer:

  • Controlled Degradation Studies : Thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres reveals decomposition pathways. For example, mass loss at >300°C in N₂ indicates C-Br bond cleavage, while O₂ promotes ring oxidation .
  • Kinetic Modeling : Isoconversional methods (e.g., Friedman analysis) differentiate between single-step (Br loss) and multi-step degradation mechanisms, reconciling divergent DSC data .
  • Cross-Validation : Pairing TGA with evolved gas analysis (EGA-MS) identifies volatile byproducts (e.g., HBr), resolving conflicts in literature-reported stability thresholds .

Advanced: How does this compound function as an intermediate in OLED charge-transport layers?

Methodological Answer:

  • Suzuki Cross-Coupling : Bromine acts as a leaving group for palladium-catalyzed coupling with aryl boronic acids, forming extended π-conjugated systems (e.g., spirobifluorenes) .
  • Steric Engineering : The 11,11-dimethyl groups prevent aggregation in thin films, enhancing charge mobility (μ ~10⁻³ cm²/Vs) by reducing π-π stacking .
  • Device Optimization : Time-of-flight (TOF) measurements correlate substituent position (C2 vs. C9 bromination) with hole-transport efficiency in multilayer OLED architectures .

Advanced: What computational and experimental approaches validate the regioselectivity of bromination in dimethyl-substituted benzofluorenes?

Methodological Answer:

  • DFT Transition-State Modeling : Calculates activation energies for bromination at competing sites (C2 vs. C4), showing lower ΔG‡ for C2 due to reduced steric clash with 11,11-dimethyl groups .
  • Isotopic Labeling : ²H NMR tracking of deuterated intermediates confirms kinetic vs. thermodynamic control in regioselective bromination .
  • Competitive Experiments : Parallel reactions with mono- vs. di-methyl analogs quantify steric contributions to selectivity (>95% C2 bromination in 11,11-dimethyl derivatives) .

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